2-[2-(2-Methoxyethoxy)ethoxy]propane
Overview
Description
It is a colorless, almost odorless liquid that is completely miscible with water . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
2-[2-(2-Methoxyethoxy)ethoxy]propane can be synthesized through the reaction of diethylene glycol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
2-[2-(2-Methoxyethoxy)ethoxy]propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethoxy]propane is used in various scientific research applications, including:
Chemistry: It serves as a solvent and reagent in organic synthesis, particularly in reactions requiring a polar aprotic solvent.
Biology: The compound is used in the preparation of biological samples for analysis, as it can dissolve both hydrophilic and hydrophobic substances.
Medicine: It is employed in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]propane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. These interactions can alter the physical and chemical properties of the substances it is mixed with, enhancing their solubility, stability, and reactivity .
Comparison with Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]propane is similar to other glycol ethers, such as:
2-(2-(2-Methoxyethoxy)ethoxy)-2-methylpropane: This compound has an additional methyl group, which affects its boiling point and solubility.
Diethylene glycol monomethyl ether: This compound lacks the isopropyl group, making it less hydrophobic and altering its solvent properties.
The unique combination of methoxy, ethoxy, and isopropyl groups in this compound gives it distinct properties that make it particularly useful in applications requiring a balance of hydrophilicity and hydrophobicity.
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-8(2)11-7-6-10-5-4-9-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBIZCOYFBKBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998348 | |
Record name | 2-[2-(2-Methoxyethoxy)ethoxy]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77078-22-9 | |
Record name | 2-[2-(2-Methoxyethoxy)ethoxy]propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77078-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(2-Methoxyethoxy)ethoxy)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077078229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(2-Methoxyethoxy)ethoxy]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-methoxyethoxy)ethoxy]propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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